molecular formula C14H26N2O2 B7513632 N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

Cat. No. B7513632
M. Wt: 254.37 g/mol
InChI Key: BFXSKTZYWPBHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as Azocane, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has various biochemical and physiological effects. In

Mechanism of Action

Azocane acts as a substrate for enzymes, which cleave the amide bond to release a colored product. The color change can be measured spectrophotometrically, allowing researchers to study the enzyme kinetics and inhibition. Azocane is also used as a fluorescent probe, where the fluorescence intensity changes upon binding to proteins and nucleic acids. This allows researchers to study the binding affinity and specificity of ligands to these biomolecules.
Biochemical and Physiological Effects:
Azocane has various biochemical and physiological effects, including enzyme inhibition, protein binding, and nucleic acid binding. It has been used to study the activity of esterases, proteases, and lipases. Azocane has also been used to study the binding of ligands to proteins and nucleic acids, which has potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using Azocane in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Azocane is relatively easy to synthesize, making it readily available for research. However, one limitation of Azocane is its sensitivity to pH and temperature, which can affect its stability and activity. Therefore, researchers must carefully control the experimental conditions to obtain reliable results.

Future Directions

There are several potential future directions for Azocane research. One direction is to use Azocane as a precursor for the synthesis of other compounds that have potential therapeutic applications. Another direction is to study the binding specificity and affinity of ligands to proteins and nucleic acids using Azocane as a fluorescent probe. Additionally, researchers can explore the use of Azocane in other enzyme assays and biochemical assays to further understand its mechanism of action and physiological effects.
Conclusion:
In conclusion, Azocane is a unique chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Azocane has potential therapeutic applications and can be used as a substrate for enzymes, a fluorescent probe, and a precursor for the synthesis of other compounds. Further research is needed to fully understand the potential of Azocane in scientific research.

Synthesis Methods

Azocane is synthesized through a multistep process that involves the reaction of 2-methyl-2-oxazoline with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent reaction with acetic anhydride. This method yields a pure form of Azocane that can be used for scientific research.

Scientific Research Applications

Azocane is used in scientific research to study the mechanism of action and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as esterases, proteases, and lipases. Azocane is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. Additionally, Azocane is used as a precursor for the synthesis of other compounds that have potential therapeutic applications.

properties

IUPAC Name

N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11(2)13(15-12(3)17)14(18)16-9-7-5-4-6-8-10-16/h11,13H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXSKTZYWPBHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCCCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

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